Cas no 378-72-3 (Pentafluoroethyl Ethyl Ketone)

Pentafluoroethyl Ethyl Ketone 化学的及び物理的性質

名前と識別子

-

- 3-Pentanone,1,1,1,2,2-pentafluoro-

- Pentafluoroethyl ethyl ketone

- 1,1,1,2,2-PENTAFLUORO-3-OXOPENTANE

- 1,1,1,2,2-pentafluoropentan-3-one

- 1,1,1,2,2-Pentafluor-pentan-3-on

- Pentafluoraethyl-aethylketon

- Pentafluorethyl-ethyl-keton

- GODCHPKYUKOQKA-UHFFFAOYSA-N

- 378-72-3

- SCHEMBL811057

- NSC-42604

- MS-20245

- AKOS006227574

- Ethyl pentafluoroethyl ketone

- NSC42604

- PENTAFLUOROETHYLETHYLKETONE

- MFCD00053172

- DTXSID30958843

- Ethyl pentafluoroethyl ethyl ketone

- FT-0676868

- A823912

- Pentafluoroethyl Ethyl Ketone

-

- MDL: MFCD00053172

- インチ: InChI=1S/C5H5F5O/c1-2-3(11)4(6,7)5(8,9)10/h2H2,1H3

- InChIKey: GODCHPKYUKOQKA-UHFFFAOYSA-N

- ほほえんだ: CCC(=O)C(C(F)(F)F)(F)F

計算された属性

- せいみつぶんしりょう: 176.02600

- どういたいしつりょう: 176.026

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 159

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 17.1Ų

じっけんとくせい

- 密度みつど: 1,554 g/cm3

- ふってん: 62°C

- フラッシュポイント: 11.7°C

- 屈折率: 1.3905

- PSA: 17.07000

- LogP: 2.16310

Pentafluoroethyl Ethyl Ketone セキュリティ情報

Pentafluoroethyl Ethyl Ketone 税関データ

- 税関コード:2914700090

- 税関データ:

中国税関番号:

2914700090概要:

2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、アセトン申告包装

要約:

HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

Pentafluoroethyl Ethyl Ketone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM560572-5g |

Ethyl pentafluoroethyl ketone |

378-72-3 | 95%+ | 5g |

$566 | 2023-02-02 | |

| TRC | P273433-50mg |

Pentafluoroethyl Ethyl Ketone |

378-72-3 | 50mg |

$ 50.00 | 2022-06-03 | ||

| Apollo Scientific | PC5570-1g |

Pentafluoroethyl ethyl ketone |

378-72-3 | 97% | 1g |

£45.00 | 2024-07-20 | |

| abcr | AB147944-5g |

Pentafluoroethyl ethyl ketone, 97%; . |

378-72-3 | 97% | 5g |

€359.90 | 2024-04-17 | |

| A2B Chem LLC | AF70287-5g |

Pentafluoroethyl ethyl ketone |

378-72-3 | 97% | 5g |

$234.00 | 2024-04-20 | |

| A2B Chem LLC | AF70287-25g |

Pentafluoroethyl ethyl ketone |

378-72-3 | 97% | 25g |

$522.00 | 2024-04-20 | |

| Key Organics Ltd | MS-20245-25g |

Ethyl pentafluoroethyl ethyl ketone |

378-72-3 | >97% | 25g |

£813.00 | 2025-02-08 | |

| Apollo Scientific | PC5570-25g |

Pentafluoroethyl ethyl ketone |

378-72-3 | 97% | 25g |

£794.00 | 2024-07-20 | |

| Apollo Scientific | PC5570-5g |

Pentafluoroethyl ethyl ketone |

378-72-3 | 97% | 5g |

£162.00 | 2024-07-20 | |

| TRC | P273433-500mg |

Pentafluoroethyl Ethyl Ketone |

378-72-3 | 500mg |

$ 160.00 | 2022-06-03 |

Pentafluoroethyl Ethyl Ketone 関連文献

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293

-

Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986

-

Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

8. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241

-

Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115

-

J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006

Pentafluoroethyl Ethyl Ketoneに関する追加情報

Introduction to Pentafluoroethyl Ethyl Ketone (CAS No. 378-72-3)

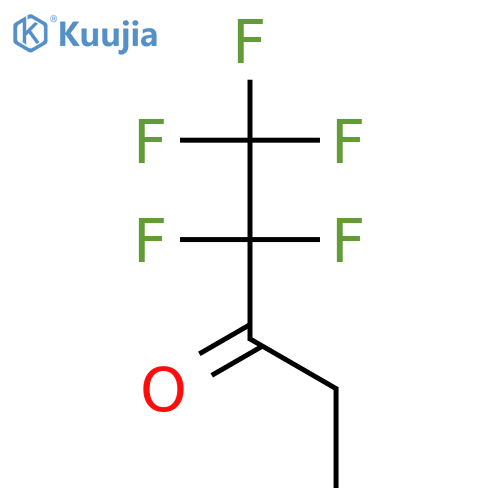

Pentafluoroethyl Ethyl Ketone, chemically designated as CF₃CF₂CH₂COCH₂CH₃, is a fluorinated organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 378-72-3, belongs to the class of ketones and exhibits distinct properties that make it a valuable intermediate in synthetic chemistry and potential applications in medicinal chemistry.

The molecular structure of Pentafluoroethyl Ethyl Ketone features a five-carbon chain with two fluorine atoms attached to the first carbon, creating a highly electronegative environment. This structural feature contributes to its reactivity and makes it a versatile building block for more complex molecules. The presence of fluorine atoms also enhances the compound's lipophilicity, which is a crucial factor in drug design, particularly in improving bioavailability and metabolic stability.

In recent years, Pentafluoroethyl Ethyl Ketone has been explored in various research areas, including the development of novel pharmaceuticals and agrochemicals. Its unique electronic properties, influenced by the fluorine substituents, make it an attractive candidate for designing molecules with specific biological activities. For instance, fluorinated ketones have been shown to exhibit enhanced binding affinity to biological targets, which can lead to more effective drug candidates.

One of the most compelling aspects of Pentafluoroethyl Ethyl Ketone is its role as a key intermediate in the synthesis of fluorinated heterocycles. These heterocyclic compounds are widely used in pharmaceuticals due to their ability to modulate biological pathways effectively. Researchers have demonstrated that incorporating fluorine atoms into heterocyclic structures can significantly alter their pharmacokinetic properties, leading to improved therapeutic outcomes. The compound's reactivity also allows for further functionalization, enabling the creation of a diverse array of derivatives with tailored properties.

Recent studies have highlighted the potential of Pentafluoroethyl Ethyl Ketone in the development of antiviral and anticancer agents. The fluorine atoms in its structure can influence the electronic distribution, thereby affecting how the molecule interacts with biological targets. For example, fluorinated ketones have been investigated as inhibitors of enzymes involved in viral replication and as modulators of signaling pathways implicated in cancer progression. These findings underscore the compound's significance in medicinal chemistry and its potential to contribute to next-generation therapeutics.

The synthesis of Pentafluoroethyl Ethyl Ketone typically involves multi-step organic reactions, often starting from readily available precursors such as ethyl acetate or other fluorinated alcohols. Advanced synthetic techniques, including cross-coupling reactions and metal-catalyzed transformations, have been employed to achieve high yields and purity. The efficiency of these synthetic routes is crucial for industrial-scale production and for ensuring that the compound meets the stringent requirements for pharmaceutical applications.

In addition to its pharmaceutical applications, Pentafluoroethyl Ethyl Ketone has found utility in materials science and polymer chemistry. Its ability to impart specific properties to polymers makes it valuable for developing advanced materials with enhanced performance characteristics. For instance, fluorinated ketones can be incorporated into polymer backbones to improve thermal stability and chemical resistance, which are essential attributes for high-performance materials used in harsh environments.

The environmental impact of Pentafluoroethyl Ethyl Ketone is another area of interest. While fluorinated compounds are known for their stability, this stability also raises questions about their persistence in the environment. Research efforts are focused on developing synthetic methods that minimize waste and reduce environmental footprint. Additionally, studies are underway to assess the biodegradability and toxicity of Pentafluoroethyl Ethyl Ketone and its derivatives, ensuring that their use is sustainable and safe.

Future directions in the study of Pentafluoroethyl Ethyl Ketone include exploring its role in drug discovery through high-throughput screening and computational modeling. These approaches can accelerate the identification of new lead compounds and optimize their pharmacological properties. Furthermore, advancements in green chemistry principles may lead to more environmentally friendly synthetic routes, aligning with global efforts to promote sustainable practices.

In conclusion, Pentafluoroethyl Ethyl Ketone (CAS No. 378-72-3) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features and reactivity make it a valuable tool for synthetic chemists and pharmaceutical researchers alike. As our understanding of its properties continues to grow, so too will its applications in medicine, materials science, and beyond.

378-72-3 (Pentafluoroethyl Ethyl Ketone) 関連製品

- 261503-74-6(8H,8H-Perfluoropentadecane-7,9-dione)

- 679-97-0(3,3,4,4-Tetrafluorobutan-2-one)

- 337-20-2(octafluorobutan-2-one)

- 899365-18-5(2-(5-chloro-2-ethoxyphenyl)pyrrolidine)

- 2381892-64-2(rac-(1R,2R)-2-{(prop-2-en-1-yloxy)carbonylamino}cyclopropane-1-carboxylic acid)

- 618419-38-8(N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-nitrophenyl)furan-2-carboxamide)

- 32250-84-3(Benzenemethanol, 2-methoxy-α-methyl-α-phenyl-)

- 1261674-22-9(3-cyano-5-fluorobenzaMide)

- 1876786-44-5(benzyl N-(3-chloro-4-cyanophenyl)carbamate)

- 898774-66-8(4'-Bromo-3-(3-methoxyphenyl)propiophenone)